

Genetic Interactions of BUR1 and SET2: A Technical Guide

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Compound of Interest

Compound Name: *BUR1*

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Introduction

The intricate regulation of gene expression is fundamental to cellular function and is orchestrated by a complex interplay of various protein factors. Among these, the cyclin-dependent kinase **Bur1** and the histone methyltransferase Set2 in *Saccharomyces cerevisiae* play critical roles during transcription elongation. **Bur1**, in complex with its cyclin Bur2, is a key regulator of RNA Polymerase II (Pol II) activity. Set2 is responsible for the methylation of histone H3 at lysine 36 (H3K36), a hallmark of actively transcribed chromatin. This technical guide provides an in-depth analysis of the genetic and functional interactions between **BUR1** and SET2, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Genetic Interaction: Suppression of **bur1Δ** Lethality by **set2Δ**

A pivotal discovery in understanding the relationship between **BUR1** and SET2 came from a genetic screen designed to identify suppressors of the severe growth defect caused by a deletion of the **BUR1** gene (**bur1Δ**).^{[1][2][3]} This screen revealed that mutations in SET2 could reverse the lethality associated with the loss of **Bur1** function.^{[1][2]} This genetic suppression indicates that the detrimental effects of a **bur1Δ** mutation are dependent on the activity of Set2.

Further investigation revealed that this suppression is specifically linked to the enzymatic activity of Set2. A methylation-defective allele of SET2 or a mutation in histone H3 changing lysine 36 to arginine (H3 K36R) also suppressed the **bur1** Δ phenotype. This demonstrates that it is the Set2-mediated methylation of H3K36 that is toxic to cells lacking **Bur1** function.

Quantitative Summary of Genetic Interactions

Genotype	Phenotype	Reference
bur1 Δ	Severe growth defect/lethality	
set2 Δ	Viable	
bur1 Δ set2 Δ	Viable, suppression of bur1 Δ growth defect	
bur1 Δ H3 K36R	Suppression of bur1 Δ growth defect	
bur1 Δ + methylation-defective SET2	Suppression of bur1 Δ growth defect	
bur2 Δ set2 Δ	Enhanced histone acetylation and cryptic transcription	
paf1 Δ set2 Δ	Enhanced histone acetylation and cryptic transcription	
bur1 Δ set2 Δ	Does not rescue telomere shortening of bur1 Δ	

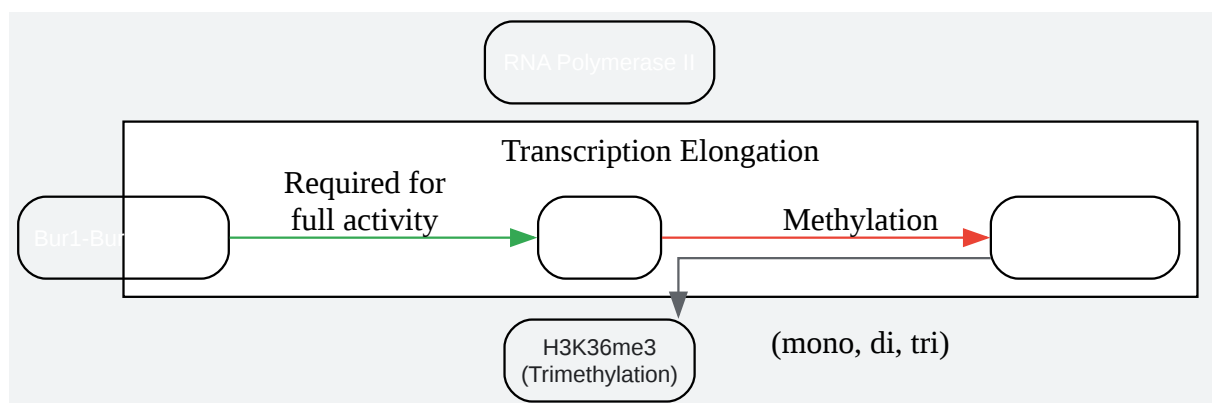
Molecular Mechanism: Bur1-Dependent Regulation of Set2-Mediated H3K36 Methylation

The **Bur1**-Bur2 kinase complex is a crucial upstream regulator of Set2 activity, specifically impacting the trimethylation of H3K36. In wild-type cells, histone H3 is mono-, di-, and trimethylated at lysine 36. However, in **bur1** and bur2 mutant strains, the level of H3K36 trimethylation is significantly reduced, while mono- and dimethylation levels are less affected. This suggests that the **Bur1**-Bur2 complex is required for the full enzymatic activity of Set2.

Chromatin immunoprecipitation (ChIP) assays have confirmed that the transcription-associated increase in H3K36 trimethylation across the open reading frames of active genes is substantially diminished in *bur2Δ* strains. This indicates that **Bur1**-Bur2 kinase activity is coupled to active transcription to promote Set2-mediated H3K36 trimethylation.

While the purified **Bur1**-Bur2 complex can directly phosphorylate recombinant Set2 in vitro, the in vivo significance of this phosphorylation is not yet fully established. Mutating the identified phosphorylation sites in Set2 did not produce any discernible effect on cell growth or the H3K36 methylation state in either wild-type or *bur1Δ* backgrounds. This suggests that **Bur1** may regulate Set2 activity through an indirect mechanism, possibly by influencing its association with the Pol II elongation complex.

Signaling Pathway Diagram



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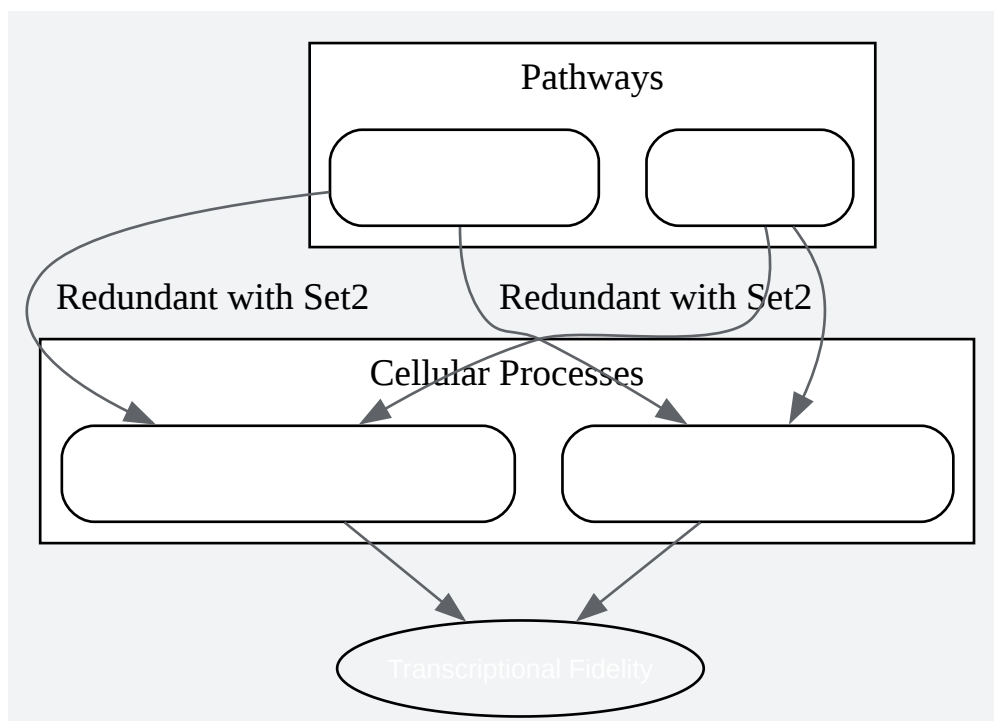
Caption: **Bur1**-Bur2 kinase regulates Set2-mediated H3K36 trimethylation.

Broader Functional Context: Cryptic Transcription and Histone Acetylation

The genetic interaction between **BUR1** and SET2 extends beyond simple suppression of lethality and delves into the regulation of chromatin structure and transcriptional fidelity. Double mutants of *bur2Δ set2Δ* and *paf1Δ set2Δ* exhibit increased levels of histone acetylation and a rise in cryptic transcription initiation within gene bodies. This indicates that the **Bur1**-Paf1

pathway and Set2 have redundant roles in suppressing aberrant transcription and maintaining a repressive chromatin state within coding regions.

Logical Relationship Diagram



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Caption: Redundant roles of **Bur1**-Paf1 and Set2 pathways.

Experimental Protocols

Genetic Screen for Suppressors of **bur1Δ**

This protocol outlines a general approach for identifying genes that, when mutated, rescue the lethality of a **bur1Δ** strain.

Objective: To isolate and identify mutations that suppress the growth defect of a **bur1Δ** mutation.

Methodology:

- **Strain Construction:** A diploid yeast strain heterozygous for the **BUR1** deletion (**BUR1/bur1Δ::KanMX**) is constructed. This strain is then transformed with a URA3-marked

plasmid carrying a wild-type copy of the **BUR1** gene.

- **Sporulation and Tetrad Dissection:** The transformed diploid strain is sporulated, and tetrads are dissected on rich medium (YPD). The resulting haploid spores are tested for their nutritional markers to identify **bur1Δ::KanMX** spores carrying the **BUR1-URA3** plasmid.
- **Mutagenesis:** The **bur1Δ** strain carrying the **BUR1-URA3** plasmid is subjected to mutagenesis. This can be achieved through exposure to a chemical mutagen (e.g., ethyl methanesulfonate - EMS) or UV irradiation to induce random point mutations in the genome.
- **Suppressor Selection:** The mutagenized cells are plated on medium containing 5-fluoroorotic acid (5-FOA). 5-FOA is a toxic compound to cells expressing the URA3 gene. Therefore, only cells that have lost the **BUR1-URA3** plasmid and have acquired a second-site suppressor mutation that bypasses the requirement for **BUR1** will be able to grow.
- **Identification of Suppressor Genes:** The suppressor mutations are identified through complementation analysis and DNA sequencing. This involves transforming the suppressor strains with a genomic library to identify plasmids that revert the suppressor phenotype, followed by sequencing the candidate gene from the suppressor strain to identify the mutation.

Chromatin Immunoprecipitation (ChIP) for H3K36me3

This protocol details the procedure for assessing the levels of H3K36 trimethylation at specific genomic loci.

Objective: To determine the enrichment of H3K36me3 on actively transcribed genes in wild-type and bur mutant strains.

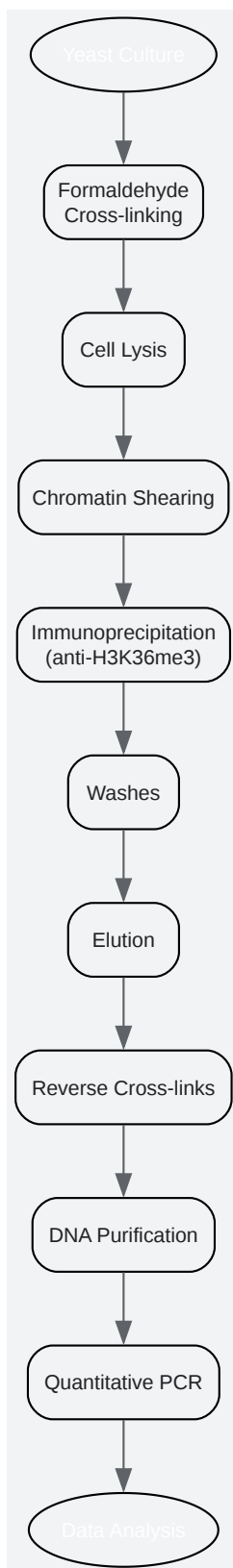
Methodology:

- **Cell Growth and Cross-linking:** Yeast cultures are grown to mid-log phase. Formaldehyde is added to the culture to cross-link proteins to DNA. The cross-linking reaction is quenched by the addition of glycine.
- **Cell Lysis and Chromatin Shearing:** Cells are harvested, washed, and lysed to release the chromatin. The chromatin is then sheared into small fragments (typically 200-500 bp) using

sonication or enzymatic digestion.

- **Immunoprecipitation:** The sheared chromatin is incubated with an antibody specific for H3K36me3. The antibody-chromatin complexes are then captured using protein A/G-coated magnetic beads.
- **Washes and Elution:** The beads are washed extensively to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the beads.
- **Reverse Cross-linking and DNA Purification:** The cross-links are reversed by incubation at high temperature. The DNA is then purified using standard DNA purification methods.
- **Quantitative PCR (qPCR):** The amount of specific DNA fragments in the immunoprecipitated sample is quantified using qPCR with primers specific to the gene of interest (e.g., a highly transcribed gene) and a control region (e.g., a heterochromatic region). The enrichment of H3K36me3 is calculated as the ratio of the signal from the gene of interest to the control region, normalized to the input chromatin.

Experimental Workflow Diagram



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Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion and Future Directions

The genetic and functional interplay between **BUR1** and SET2 provides a clear example of the coordinated regulation of transcription elongation and chromatin modification. The requirement of **Bur1** kinase activity for proper Set2-mediated H3K36 trimethylation highlights a critical checkpoint for maintaining transcriptional fidelity. The suppression of **bur1Δ** lethality by **set2Δ** underscores a synthetic lethal-like relationship, where the activity of Set2 becomes toxic in the absence of **Bur1**.

For drug development professionals, this interaction presents a potential therapeutic target. Inhibiting SET2 activity could be a strategy to selectively target cells with compromised **BUR1** function, a concept that could be explored in cancers with mutations in **BUR1** or related pathways.

Future research should focus on elucidating the precise molecular mechanism by which **Bur1**-Bur2 regulates Set2 activity. Understanding whether this regulation involves direct phosphorylation, recruitment to the Pol II elongation complex, or other indirect mechanisms will provide a more complete picture of this crucial transcriptional regulatory axis. Furthermore, exploring the broader network of genetic interactions with **BUR1** and SET2 will likely uncover additional layers of regulation and potential therapeutic vulnerabilities.

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